molecular formula C23H25NO6S B11166738 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate

Cat. No.: B11166738
M. Wt: 443.5 g/mol
InChI Key: NGPYAHHYZIPJHJ-UHFFFAOYSA-N
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Description

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrone compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides . The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like triethylamine (TEA).

Major Products Formed

Scientific Research Applications

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C23H25NO6S

Molecular Weight

443.5 g/mol

IUPAC Name

(4-ethyl-8-methyl-2-oxochromen-7-yl) 2-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C23H25NO6S/c1-5-16-13-21(25)30-22-15(4)20(12-11-18(16)22)29-23(26)19(6-2)24-31(27,28)17-9-7-14(3)8-10-17/h7-13,19,24H,5-6H2,1-4H3

InChI Key

NGPYAHHYZIPJHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(CC)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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